Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate
Description
Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is a thiazole-derived compound featuring a central 1,3-thiazole ring substituted with a 4-chlorophenyl group at position 4, a phenyl group at position 2, and an acetoxy methyl ester at position 3. Its synthesis involves the reaction of 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide with dimethyl acetylenedicarboxylate (DMAD) via a thia-Michael addition, yielding a yellow crystalline product (mp = 248–250 °C) .
Properties
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c1-22-16(21)11-15-17(12-7-9-14(19)10-8-12)20-18(23-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHHEXIAIMMTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The final step involves esterification with methyl bromoacetate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives, including methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate, exhibit significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures. This suggests a potential role in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Cancer Research
There is ongoing research into the anticancer properties of thiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth in animal models. This positions it as a candidate for further development in cancer therapeutics .
Agricultural Applications
Pesticide Development
this compound has shown promise as a potential pesticide due to its ability to disrupt pest metabolism. Its efficacy against specific agricultural pests has been documented, indicating that it could be integrated into pest management strategies to enhance crop protection while minimizing environmental impact .
Material Science
Polymer Synthesis
The compound is also being explored for its utility in synthesizing novel polymers. Its unique chemical structure allows it to act as a monomer in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and composite materials .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Effective against multiple bacterial strains; potential for new antibiotic development. |
| Anti-inflammatory | International Journal of Inflammation (2024) | Reduced cytokine production; potential treatment for chronic inflammatory diseases. |
| Cancer Research | Cancer Letters (2023) | Induces apoptosis in cancer cells; inhibits tumor growth in vivo. |
| Agricultural Pesticide | Journal of Agricultural Science (2023) | Effective against common agricultural pests; potential integration into pest management. |
| Polymer Synthesis | Polymer Chemistry (2024) | Acts as a monomer; enhances thermal stability and mechanical properties of new polymers. |
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl and phenyl groups can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Methyl 2-[4-(4-Fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate
- Structural Difference : Fluorine replaces chlorine on the para position of the phenyl ring.
- The molecular weight (327.37 g/mol) is slightly lower than the chlorinated analog (343.83 g/mol) .
- Synthesis : Similar methods apply, but starting with 4-fluorophenyl precursors.
Trimethylsilyl [2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate
- Structural Difference : A trimethylsilyl (TMS) group replaces the methyl ester.
- This modification is significant in prodrug design .
Functional Group Variations
2-[4-(4-Chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic Acid
- Structural Difference : The methyl ester is hydrolyzed to a carboxylic acid.
- Impact : The carboxylic acid group (pKa ≈ 3.94) enhances solubility in aqueous environments and may improve ionic interactions with biological targets. However, it reduces cell membrane penetration compared to the ester form .
Methyl 2-[(5E)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
- Structural Difference: Incorporates a sulfanylidene group and a thiazolidinone ring instead of a thiazole.
- The conjugated system may also alter UV-Vis absorption properties .
Substituent Position and Ring Modifications
2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic Acid
- Structural Difference : The methyl group is at position 5 of the thiazole ring, and the acetic acid moiety is at position 4.
- Impact : Altered substituent positioning disrupts the molecule’s planarity, affecting π-π stacking interactions. This compound (m.p. 155–156°C) has a lower molecular weight (267.73 g/mol) and higher density (1.386 g/cm³) compared to the parent compound .
Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate
- Structural Difference : A triazole-thiadiazole hybrid replaces the thiazole core.
- Impact: The expanded heterocyclic system increases polarity and hydrogen-bonding capacity, leading to stronger interactions with enzymes (e.g., cyclooxygenase-2). Sodium salt formation improves solubility for intravenous applications .
Biological Activity
Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of the compound's biological activities, including its mechanisms of action, cytotoxicity profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula:
It features a thiazole ring fused with a chlorophenyl group and an acetate moiety, which is crucial for its biological activity. The presence of chlorine and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that thiazole derivatives, including this compound, exert their biological effects primarily through:
- Induction of Apoptosis : The compound has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways in cancer cells, leading to programmed cell death. This mechanism is critical for anticancer activity as it selectively targets malignant cells while sparing normal cells .
- Cell Cycle Arrest : Studies demonstrate that treatment with this compound can induce cell cycle arrest at specific phases (G2/M), which is essential for halting the proliferation of cancer cells .
Cytotoxicity Profiles
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The following table summarizes the median inhibitory concentration (IC50) values reported in recent studies:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Apoptosis induction |
| HepG2 (Liver) | 9.6 | Cell cycle arrest |
| Vero (Normal) | >100 | Selective toxicity towards cancer cells |
These findings indicate that the compound exhibits significant cytotoxicity against cancerous cells while demonstrating lower toxicity to normal cells, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the thiazole ring and substituents on the phenyl groups can significantly alter the biological activity of the compound. Key insights include:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins involved in cancer cell proliferation.
- Acetate Moiety : The acetate group appears to play a pivotal role in enhancing solubility and bioavailability, which are critical for effective therapeutic action .
- Phenyl Variations : Variations in the phenyl substituents have shown to impact cytotoxicity; for instance, compounds with more lipophilic groups tend to exhibit higher activity against tumor cells .
Case Studies
Several studies have investigated the efficacy of this compound in vivo:
- Tumor-Bearing Mouse Models : In vivo studies demonstrated that this compound could effectively target sarcoma cells in mice, showing promise for further development as an anticancer drug .
- Comparative Studies : When compared with standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior efficacy against specific cancer cell lines while maintaining a favorable safety profile .
Q & A
Basic: What are the common synthetic routes for preparing Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. A general approach includes:
Condensation: Reacting 4-(4-chlorophenyl)thiosemicarbazide with α-bromoacetophenone derivatives to form the thiazole ring .
Esterification: Introducing the methyl acetate group via nucleophilic substitution or coupling reactions, often using methyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol are standard for isolating the pure product .
Advanced: How can reaction conditions be optimized to improve yield and purity in thiazole-ring formation?
Methodological Answer:
Key variables include:
- Temperature: Maintaining 80–100°C during thiazole cyclization minimizes side products (e.g., thioamide byproducts) .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction kinetics, while adding molecular sieves absorbs moisture that could hydrolyze intermediates .
- Catalysis: Lewis acids like ZnCl₂ or BF₃·Et₂O (5–10 mol%) accelerate ring closure, reducing reaction time by 30–50% .
- Monitoring: TLC (Rf ~0.4 in 3:1 hexane/EtOAc) or inline FTIR to track thiazole C=N stretch (1650–1600 cm⁻¹) ensures reaction completion .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- NMR Spectroscopy:
- ¹H NMR: Look for thiazole proton signals at δ 7.5–8.2 ppm (aromatic), methyl ester singlet at δ 3.7–3.8 ppm, and acetate methylene at δ 3.5–4.0 ppm .
- ¹³C NMR: Confirm ester carbonyl at δ 170–175 ppm and thiazole C-2/C-4 carbons at δ 160–165 ppm .
- Mass Spectrometry (HRMS): Expected [M+H]⁺ for C₁₈H₁₅ClN₂O₂S is 370.0471 .
- HPLC: Purity >95% using a C18 column (MeCN/H₂O 70:30, 1 mL/min, UV detection at 254 nm) .
Advanced: How can discrepancies between spectral data and computational models be resolved?
Methodological Answer:
Contradictions often arise from:
- Tautomerism: Thiazole ring protonation states or keto-enol equilibria may shift NMR signals. Use DMSO-d₆ as a solvent to stabilize tautomers and compare with DFT calculations (e.g., B3LYP/6-31G*) .
- Crystallographic Validation: Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 295 K) provides definitive bond lengths and angles. For example, thiazole C-S bond lengths should be ~1.74 Å .
- Dynamic Effects: Variable-temperature NMR (VT-NMR) identifies conformational flexibility causing signal broadening .
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .
- Moisture Control: Use desiccants (silica gel) to avoid ester hydrolysis; monitor via FTIR for emergent –OH stretches (~3400 cm⁻¹) .
- Solvent Compatibility: Avoid DCM or chloroform for long-term storage due to radical-induced decomposition; use anhydrous ethanol or acetonitrile .
Advanced: How to design a structure-activity relationship (SAR) study targeting thiazole modifications?
Methodological Answer:
- Core Modifications:
- Assay Design:
- Use in vitro enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determination via fluorescence polarization .
- Compare logP values (calculated via HPLC retention times) to correlate lipophilicity with cellular permeability .
Basic: How to troubleshoot low yields during esterification steps?
Methodological Answer:
- Side Reactions: Competing hydrolysis can occur if moisture is present. Use anhydrous solvents and activate molecular sieves (3 Å) .
- Catalyst Optimization: Switch from K₂CO₃ to Cs₂CO₃ for better nucleophilicity in SN2 reactions .
- Stoichiometry: Increase methyl chloroacetate to 1.5 equivalents to drive the reaction to completion .
Advanced: What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
- Prodrug Design: Convert the methyl ester to a sodium salt (e.g., saponification with NaOH) for aqueous solubility .
- Formulation: Use co-solvents (DMSO:PBS 1:9) or lipid-based nanoemulsions (lecithin/tween 80) to enhance bioavailability .
- Derivatization: Introduce PEGylated side chains or sulfonate groups to improve hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
